molecular formula C22H24O5 B3246647 Methyl 4-(3-oxo-3-(4-(pentyloxy)phenyl)propanoyl)benzoate CAS No. 179162-63-1

Methyl 4-(3-oxo-3-(4-(pentyloxy)phenyl)propanoyl)benzoate

Cat. No. B3246647
Key on ui cas rn: 179162-63-1
M. Wt: 368.4 g/mol
InChI Key: MYSHSAIDZYLUKW-UHFFFAOYSA-N
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Patent
US06107458

Procedure details

To a suspension of dimethyl terephthalate (1.94 g) and potassium t-butoxide (2.24 g) in tetrahydrofuran (30 ml) was added 4-pentyloxyacetophenone (1.59 g) in tetrahydrofuran (10 ml) at 70° C. dropwise. The mixture was refluxed for 30 minutes and poured into 1N HCl (50 ml). The mixture was extracted with ethyl acetate (100 ml) and the organic layer was washed with H2O (100 ml), brine (100 ml) and evaporated under reduced pressure. The residue was triturated with acetonitrile (20 ml), collected by filtration and dried under reduced pressure to give 1-(4-Methoxycarbonylphenyl)-3-(4-pentyloxyphenyl)propane-1,3-dione (2.41 g) as yellow solid.
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
4-pentyloxyacetophenone
Quantity
1.59 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:13]C)(=O)[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.C[C:16]([CH3:19])([O-:18])[CH3:17].[K+].C[CH2:22][CH2:23][CH:24]([O:26][CH2:27][C:28]([C:30]1[CH:35]=[CH:34]C=CC=1)=O)[CH3:25].Cl.O1CCC[CH2:38]1>>[CH3:9][O:8][C:6]([C:5]1[CH:4]=[CH:3][C:2]([C:1](=[O:13])[CH2:17][C:16]([C:19]2[CH:22]=[CH:23][C:24]([O:26][CH2:27][CH2:28][CH2:30][CH2:35][CH3:34])=[CH:25][CH:38]=2)=[O:18])=[CH:11][CH:10]=1)=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
1.94 g
Type
reactant
Smiles
C(C1=CC=C(C(=O)OC)C=C1)(=O)OC
Name
Quantity
2.24 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
4-pentyloxyacetophenone
Quantity
1.59 g
Type
reactant
Smiles
CCCC(C)OCC(=O)C1=CC=CC=C1
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (100 ml)
WASH
Type
WASH
Details
the organic layer was washed with H2O (100 ml), brine (100 ml)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with acetonitrile (20 ml)
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC=C(C=C1)C(CC(=O)C1=CC=C(C=C1)OCCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.41 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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